

# Givinostat Long-Term Safety Profile and Monitoring Guide

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## Compound Focus: Givinostat

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The table below summarizes the key long-term safety data observed in clinical studies, primarily from the ongoing open-label extension of the phase 3 EPIDYS trial [1] [2] [3].

| Safety Parameter  | Findings & Incidence | Recommended Action / Monitoring |
|---|----------------------|---------------------------------|
| <b>Very Common Adverse Events (AEs)</b> > 10%   • <b>Increased blood triglycerides</b> [1] [2] • <b>Diarrhea</b> (less common with prolonged use) [1] [2] • <b>Decreased platelet count</b> [1] [4] • <b>Falls</b> [2]   Regular blood tests (triglycerides, platelet count). Most AEs are mild to moderate and manageable with dose adjustment [1] [2].     <b>AE Severity</b>   Majority of AEs are <b>mild or moderate</b> in severity [2].   -     <b>AE Leading to Dose Reduction</b>   Occurred in <b>14.5%</b> of patients (e.g., due to low platelet counts) [2].   Dose reduction is an effective strategy for management; no overt clinical manifestations from low platelets were reported [2].     <b>Cardiac Safety (QTc Interval)</b>   <b>No QTcF prolongation &gt;450 ms</b> was recorded. Mean change from baseline was -6.4 ms for <b>Givinostat</b> [5].   Suggests a low risk of drug-induced arrhythmia; provides reassurance for long-term use [5].     <b>Serious AEs &amp; Discontinuations</b>   Low withdrawal rate due to AEs. One case of <b>atrial fibrillation</b> was reported in a patient on placebo [2].   Consistent with known safety profile. No new long-term safety signals were identified [4] [3]. |                      |                                 |

## FAQs on Safety Management

**Q1: How should common laboratory abnormalities like thrombocytopenia and hypertriglyceridemia be managed?** A1: These are known, dose-dependent effects [1]. The established management protocol involves:

- **Regular Monitoring:** Conduct periodic blood tests to track platelet counts and triglyceride levels [1].
- **Dose Adjustment/Interruption:** If abnormalities occur, a dose reduction or temporary treatment interruption is effective. In clinical studies, this allowed patients to continue long-term therapy without major clinical complications [2].

**Q2: Are there any specific cardiac safety concerns with long-term Givinostat use?** A2: Preclinical data raised a theoretical concern for QTc prolongation with HDAC inhibitors. However, specific analysis of **Givinostat** in DMD patients over 72 weeks showed **no concerning effects on the QTc interval** [5]. Furthermore, a trend towards a smaller decline in left ventricular ejection fraction was observed compared to placebo, suggesting a potential beneficial effect on heart function [5].

**Q3: What is the context regarding patient deaths and the overall risk-benefit profile?** A3: The manufacturer, Italfarmaco, has addressed reports of patient deaths in the DMD community. Based on all available data and international standards, their assessment is that these deaths **are not related to Givinostat treatment** [6]. The company has reaffirmed that the **benefit-risk profile of the drug remains unchanged**, a conclusion supported by regulatory reviews. All serious adverse events are reported to health authorities in accordance with standard requirements [6].

## Experimental Protocol for Safety Monitoring in Long-Term Studies

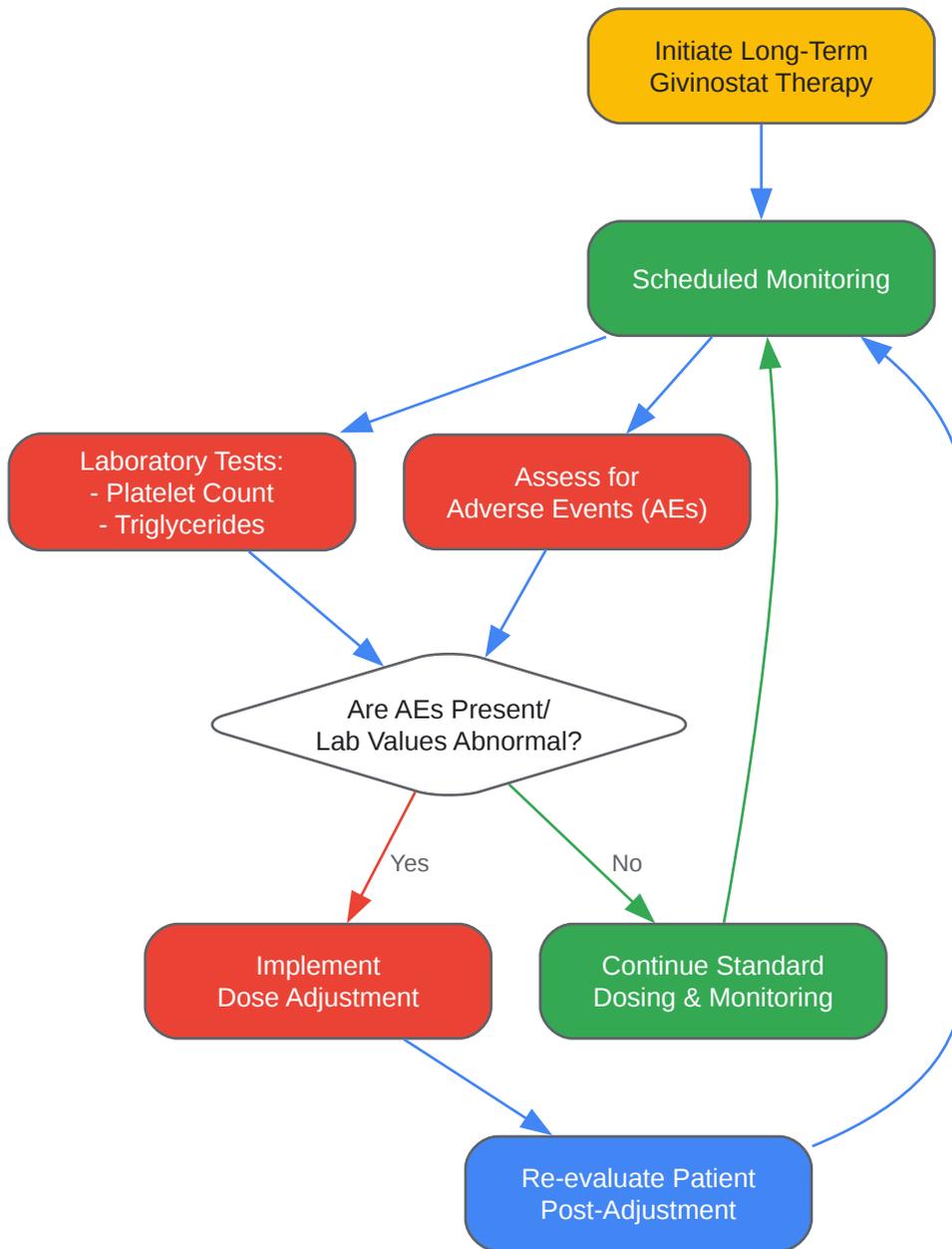
For researchers designing long-term studies, here is a summary of the safety monitoring methodology derived from the published literature [1] [2] [3].

- **Study Design:** Open-label extension study.
- **Patient Population:** Males aged  $\geq 6$  years with a confirmed DMD diagnosis, who completed prior **Givinostat** clinical trials.
- **Dosing:** **Givinostat** oral suspension administered with a flexible, weight-based dose, in combination with stable corticosteroid use.
- **Visit Schedule:** Patient assessments are conducted every 4 months [3].
- **Safety Assessments:**

- **Recording of Adverse Events (AEs) and Serious AEs (SAEs):** Type, incidence, and severity (graded by CTCAE) are documented [2].
- **Vital Signs and Physical Examination:** Including ECOG performance status [7].
- **Laboratory Tests:** Hematology (with focus on platelet count) and blood chemistry (with focus on triglyceride levels) [1] [2].
- **Cardiac Monitoring:** 12-lead electrocardiogram (ECG) to monitor QTc interval [5].
- **Dose Modification:** The protocol allows for dose adjustments to optimize the individual patient's risk-benefit ratio [7] [2].

## Safety Monitoring and Management Pathway

The following diagram illustrates the standard workflow for managing patients on long-term **Givinostat** therapy, based on the established clinical protocols.



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